2-[(4-Methylphenyl)sulfanyl]-5,6,7,8-tetrahydro-3-quinolinecarbonitrile
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Overview
Description
2-[(4-Methylphenyl)sulfanyl]-5,6,7,8-tetrahydro-3-quinolinecarbonitrile is an organic compound with the molecular formula C17H16N2S. This compound belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 2-[(4-Methylphenyl)sulfanyl]-5,6,7,8-tetrahydro-3-quinolinecarbonitrile typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-methylthiophenol with a suitable quinoline derivative under specific conditions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine (TEA) to facilitate the formation of the desired product .
Chemical Reactions Analysis
2-[(4-Methylphenyl)sulfanyl]-5,6,7,8-tetrahydro-3-quinolinecarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the sulfanyl group can be replaced by other nucleophiles like halides or alkoxides.
Scientific Research Applications
2-[(4-Methylphenyl)sulfanyl]-5,6,7,8-tetrahydro-3-quinolinecarbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: This compound has been investigated for its potential antimicrobial and anti-inflammatory activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating infections and inflammatory diseases.
Mechanism of Action
The mechanism of action of 2-[(4-Methylphenyl)sulfanyl]-5,6,7,8-tetrahydro-3-quinolinecarbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in microbial growth or inflammatory pathways. The exact molecular targets and pathways are still under investigation, but it is believed to modulate key biological processes through its quinoline and sulfanyl moieties .
Comparison with Similar Compounds
2-[(4-Methylphenyl)sulfanyl]-5,6,7,8-tetrahydro-3-quinolinecarbonitrile can be compared with other quinoline derivatives such as:
2-(4-Methylsulfonylphenyl)indole derivatives: These compounds also exhibit antimicrobial and anti-inflammatory activities but differ in their structural framework and specific biological targets.
5-[(4-Methylphenyl)Sulfanyl]-2,4-Quinazolinediamine: This compound shares a similar sulfanyl group but has a different core structure, leading to variations in its pharmacological properties.
Properties
IUPAC Name |
2-(4-methylphenyl)sulfanyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2S/c1-12-6-8-15(9-7-12)20-17-14(11-18)10-13-4-2-3-5-16(13)19-17/h6-10H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCNOSKZMSHWUSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(C=C3CCCCC3=N2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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